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Compound of Interest

Compound Name: 2-(3-Phenoxyphenyl)propanenitrile

Cat. No.: B1594602 Get Quote

For researchers and professionals in drug development and organic synthesis, the efficient and

scalable production of key intermediates is paramount. 2-(3-phenoxyphenyl)propanenitrile is

a crucial building block, notably in the synthesis of the non-steroidal anti-inflammatory drug

(NSAID) Fenoprofen. This guide provides a comparative analysis of two primary synthetic

routes to this nitrile, offering detailed experimental protocols, quantitative data, and visual

representations of the synthetic pathways to aid in methodological selection.

At a Glance: Comparison of Synthetic Routes
The two predominant methods for the synthesis of 2-(3-phenoxyphenyl)propanenitrile are

the direct alkylation of (3-phenoxyphenyl)acetonitrile and a two-step sequence involving the

conversion of 1-(3-phenoxyphenyl)ethanol to an alkyl halide followed by cyanation. The choice

between these routes often depends on the availability of starting materials, desired scale, and

reaction conditions.
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Parameter
Route 1: Alkylation of (3-
phenoxyphenyl)acetonitril
e

Route 2: Cyanation of 1-(3-
phenoxyphenyl)ethyl
Halide

Starting Material (3-phenoxyphenyl)acetonitrile 1-(3-phenoxyphenyl)ethanol

Key Reagents

Methylating agent (e.g., Methyl

Iodide), Strong Base (e.g.,

Sodium Amide) or Phase-

Transfer Catalyst

Thionyl Chloride, Sodium

Cyanide

Number of Steps 1 2

Reported Yield Good to Excellent (estimated) Moderate to Good (estimated)

Reaction Conditions
Anhydrous, potentially

cryogenic or reflux
Moderate temperatures

Key Advantages
Atom economy, potentially

higher yield in a single step.

Avoids the direct handling of

highly reactive strong bases.

Key Disadvantages

Requires a strong, moisture-

sensitive base or specialized

catalyst.

Two distinct reaction steps,

potentially lowering overall

yield.

Synthetic Route 1: Alkylation of (3-
phenoxyphenyl)acetonitrile
This route involves the deprotonation of the benzylic carbon of (3-phenoxyphenyl)acetonitrile,

followed by quenching the resulting carbanion with a methylating agent. This method is

attractive due to its directness.

Experimental Protocol
Materials:

(3-phenoxyphenyl)acetonitrile

Sodium amide (NaNH₂)
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Methyl iodide (CH₃I)

Anhydrous liquid ammonia

Anhydrous diethyl ether

Ammonium chloride (saturated aqueous solution)

Sodium sulfate (anhydrous)

Procedure:

A three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser,

and a dropping funnel is charged with anhydrous liquid ammonia (approximately 200 mL).

Sodium amide (1.1 equivalents) is cautiously added in portions to the liquid ammonia with

stirring.

A solution of (3-phenoxyphenyl)acetonitrile (1 equivalent) in anhydrous diethyl ether is added

dropwise to the sodium amide suspension over 30 minutes. The reaction mixture is stirred

for an additional 2 hours to ensure complete formation of the carbanion.

Methyl iodide (1.2 equivalents) is then added dropwise, and the reaction is stirred for a

further 3 hours. The dry ice condenser is removed, and the ammonia is allowed to evaporate

overnight.

The remaining residue is quenched by the slow addition of a saturated aqueous solution of

ammonium chloride.

The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts

are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed

under reduced pressure.

The crude product is purified by vacuum distillation or column chromatography on silica gel

to afford 2-(3-phenoxyphenyl)propanenitrile.
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Alkylation of (3-phenoxyphenyl)acetonitrile

(3-phenoxyphenyl)acetonitrile

Carbanion Intermediate

1. NaNH2, liq. NH3

2-(3-phenoxyphenyl)propanenitrile

2. CH3I

Cyanation of 1-(3-phenoxyphenyl)ethyl Halide

1-(3-phenoxyphenyl)ethanol

1-(3-phenoxyphenyl)ethyl chloride

SOCl2, Pyridine

2-(3-phenoxyphenyl)propanenitrile

NaCN, DMSO
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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